3-Brom-5-nitro-1H-indazol
Übersicht
Beschreibung
3-bromo-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromo-5-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromo-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Indazol-haltige heterocyclische Verbindungen haben eine Vielzahl von medizinischen Anwendungen. Sie werden als Antihypertensiva, Antikrebsmittel, Antidepressiva, Entzündungshemmer und Antibiotika eingesetzt .
Antitumor-Aktivität
Eine Reihe von Indazolderivaten wurden durch molekulare Hybridisierungsstrategie entwickelt und synthetisiert, und diese Verbindungen wurden auf ihre inhibitorische Aktivität gegen menschliche Krebszelllinien von Lunge (A549), chronischer myeloischer Leukämie (K562), Prostata (PC-3) und Hepatom (Hep-G2) mittels Methylthiazolyltetrazolium (MTT)-Farbstoffassays evaluiert .
Apoptose-Induktion
Es wurde bestätigt, dass bestimmte Indazolderivate die Apoptose und den Zellzyklus beeinflussen, möglicherweise durch Hemmung von Bcl2-Familienmitgliedern und des p53/MDM2-Signalwegs in konzentrationsabhängiger Weise .
Inhibitoren der Phosphoinositid-3-Kinase δ
Indazole können auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Synthetische Ansätze
Die Synthese von Indazolen war in den letzten Jahren Gegenstand der Forschung. Die Strategien umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
Inhibitorische Aktivitäten von Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFRs)
Es wurde berichtet, dass einige Indazolderivate Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFRs) hemmen, die eine entscheidende Rolle beim Tumorwachstum, -überleben und -migration spielen .
Wirkmechanismus
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes that can result in various therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, contributing to their broad range of medicinal applications .
Pharmacokinetics
The compound’s molecular weight is 24203 , which could influence its bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-nitro-1H-indazole. For instance, it should be used in a laboratory setting, following safety procedures . It may irritate the skin, eyes, and respiratory system, so appropriate protective equipment should be worn, and good ventilation should be maintained . Care should be taken to avoid mixing the compound with combustible materials and oxidizers to prevent the risk of fire and explosion .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-5-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). This interaction is significant as NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, 3-Bromo-5-nitro-1H-indazole has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .
Cellular Effects
The effects of 3-Bromo-5-nitro-1H-indazole on cellular processes are profound. It influences cell signaling pathways by modulating the activity of NOS, leading to altered levels of nitric oxide. This modulation can impact gene expression and cellular metabolism, affecting various cell functions. For instance, the compound’s ability to inhibit NOS can lead to reduced NO levels, which may influence processes such as cell proliferation and apoptosis . Furthermore, 3-Bromo-5-nitro-1H-indazole has been studied for its potential anti-inflammatory and anticancer properties, highlighting its impact on cellular health .
Molecular Mechanism
At the molecular level, 3-Bromo-5-nitro-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NOS, inhibiting its activity and thereby reducing NO production . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, the compound’s nitro group plays a role in its reactivity, contributing to its ability to interact with other biomolecules and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-nitro-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Bromo-5-nitro-1H-indazole remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of NOS and associated cellular effects .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits NOS without causing significant toxicity . At higher doses, adverse effects such as respiratory irritation and skin irritation have been reported . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
3-Bromo-5-nitro-1H-indazole is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including reduction and conjugation reactions, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-nitro-1H-indazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic contexts.
Subcellular Localization
The subcellular localization of 3-Bromo-5-nitro-1H-indazole is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-bromo-5-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTGRKBQTUKOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348776 | |
Record name | 3-bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67400-25-3 | |
Record name | 3-bromo-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-3-bromoindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.